Einecs 286-127-4

Description

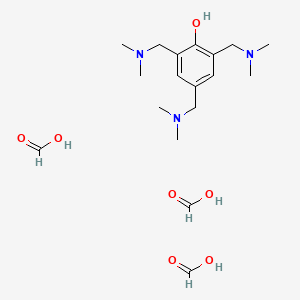

Structure

3D Structure of Parent

Properties

CAS No. |

85187-38-8 |

|---|---|

Molecular Formula |

C18H33N3O7 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

formic acid;2,4,6-tris[(dimethylamino)methyl]phenol |

InChI |

InChI=1S/C15H27N3O.3CH2O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;3*2-1-3/h7-8,19H,9-11H2,1-6H3;3*1H,(H,2,3) |

InChI Key |

ADWLCJZOIHORGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Einecs 286-127-4 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties and structure of Einecs 286-127-4, a 3:1 molecular adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol. This document consolidates available data on its identification, physicochemical properties, synthesis, and analytical methodologies. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a complex formed by the acid-base reaction between three equivalents of formic acid and one equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol. The tertiary amine groups of the phenol derivative are protonated by the formic acid molecules, resulting in a salt-like structure.

The parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is a highly substituted phenol with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl group. This arrangement provides multiple sites for interaction and gives the molecule its characteristic properties as a catalyst and curing agent. The addition of formic acid modifies its polarity and solubility.[1]

Table 1: Chemical Identification

| Identifier | Value |

| EINECS Number | 286-127-4 |

| CAS Number | 85187-38-8 |

| IUPAC Name | formic acid;2,4,6-tris[(dimethylamino)methyl]phenol |

| Molecular Formula | C18H33N3O7 |

| Molecular Weight | 403.48 g/mol |

| Canonical SMILES | CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O[1] |

| InChI Key | ADWLCJZOIHORGX-UHFFFAOYSA-N[1] |

Structural Diagram:

The chemical structure of this compound involves the ionic interaction between the formate anions and the protonated tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol cation.

Physicochemical Properties

Quantitative data for the this compound complex is limited. The properties of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, are well-documented and provide a baseline for understanding the behavior of the adduct. The formation of the salt is expected to increase its solubility in polar solvents.

Table 2: Physicochemical Data of 2,4,6-Tris[(dimethylamino)methyl]phenol (Parent Compound)

| Property | Value | Reference |

| Appearance | Amber to red-brown liquid with an amine odor | [2] |

| Density | 0.974 g/cm³ at 15 °C | [3] |

| Boiling Point | 130-135 °C at 1 mmHg | [2] |

| Vapor Pressure | <0.01 mmHg at 21 °C | |

| Refractive Index | n20/D 1.516 | |

| Flash Point | 124 °C (closed cup) | [2] |

| Water Solubility | Miscible | |

| logP | 1.29 (Predicted) | [4] |

Experimental Protocols

Synthesis

The synthesis of this compound is a two-step process involving the synthesis of the parent phenol followed by its reaction with formic acid.

Step 1: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol

The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich reaction.[5] This involves the condensation of phenol, formaldehyde, and dimethylamine.

References

- 1. youtube.com [youtube.com]

- 2. Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Catalytic Mechanism of 2,4,6-tris((dimethylamino)methyl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, is a highly effective Lewis base catalyst widely utilized in polymer chemistry.[1][2] Its molecular structure, featuring three tertiary amine groups and a phenolic hydroxyl group, provides a unique dual-functionality that makes it a potent accelerator for epoxy resin curing and a catalyst for polyurethane formation.[3][4] This technical guide elucidates the core mechanisms of action of DMP-30, detailing its catalytic cycles in various polymer systems, presenting available quantitative data, outlining key experimental protocols for its study, and providing visual representations of its mechanistic pathways.

Core Catalytic Functionality

The catalytic activity of 2,4,6-tris((dimethylamino)methyl)phenol stems from the synergistic action of its functional groups.

-

Tertiary Amine Groups: As Lewis bases, the three dimethylamino groups are the primary drivers of catalysis. Their lone pair of electrons allows them to act as potent nucleophiles, initiating ring-opening polymerization of epoxides and promoting the reactions of isocyanates.[1][5] The catalytic effect is related to the density of electrons on the nitrogen atoms.[1]

-

Phenolic Hydroxyl Group: The hydroxyl group can participate in the reaction through several means. It can engage in hydrogen bonding, which helps to stabilize transition states.[1] It can also act as a co-catalyst or a proton source, facilitating the opening of epoxy or anhydride rings and participating in the initiation steps of polymerization.

Mechanism of Action in Epoxy Resin Systems

DMP-30 is a versatile catalyst in epoxy chemistry, capable of acting as a homopolymerization catalyst or as an accelerator for other curing agents like polyamides, amidoamines, and anhydrides.[3][6] Its primary function is to lower the activation energy of the epoxy reaction, leading to a significant increase in reaction rates, even at ambient temperatures.[1]

Anionic Homopolymerization of Epoxy Resins

In the absence of other curing agents, the tertiary amine groups of DMP-30 can directly initiate the anionic polymerization of epoxy resins.

Mechanism:

-

Initiation: A tertiary amine group performs a nucleophilic attack on the methylene carbon of the epoxy (oxirane) ring. This opens the ring and forms a zwitterion (an ion with both a positive and negative charge).

-

Propagation: The resulting alkoxide anion is a potent nucleophile that subsequently attacks another epoxy monomer. This process repeats, propagating the polymer chain.

-

Termination: The chain growth can be terminated by impurities or by reaction with the phenolic proton from another DMP-30 molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. 2017erp.com [2017erp.com]

An In-depth Technical Guide to the Spectroscopic Analysis of EINECS 286-127-4

Compound Identification: Formic acid;2,4,6-tris[(dimethylamino)methyl]phenol (3:1)[1][2][3] CAS Number: 85187-38-8[2][3] Molecular Formula: C₁₈H₃₃N₃O₇[1][2] Molecular Weight: 403.5 g/mol [1][2] Structure: A 3:1 molar adduct of formic acid and 2,4,6-tris(dimethylaminomethyl)phenol.[1][4]

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound associated with EINECS 286-127-4. Due to the limited availability of published spectra for this specific adduct, this guide will focus on the predicted spectroscopic characteristics based on the structures of its constituent components: 2,4,6-tris[(dimethylamino)methyl]phenol and formic acid. The formation of this adduct, which is essentially a salt, will influence the spectroscopic data in predictable ways.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectra will be a superposition of the signals from both the phenol and the formate counter-ions, with shifts indicating their interaction.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~2.3 - 2.7 | Singlet | N-CH ₃ of dimethylamino groups |

| ~3.5 - 4.0 | Singlet | Ar-CH ₂-N of the benzyl groups | |

| ~6.8 - 7.2 | Singlet | Aromatic C-H | |

| ~8.0 - 8.5 | Singlet | Formate H -COO⁻ | |

| Variable (broad) | Singlet | Phenolic OH and Ammonium N⁺-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~45 | N-C H₃ of dimethylamino groups |

| ~60 | Ar-C H₂-N of the benzyl groups | |

| ~125 - 130 | Aromatic C -H | |

| ~120 - 125 | Quaternary aromatic C -CH₂ | |

| ~155 - 160 | Aromatic C -OH | |

| ~165 - 170 | Formate HC OO⁻ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorptions for the functional groups present in the adduct.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenol) & N⁺-H (Ammonium) | 3200 - 3500 (broad) | Strong | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium-Strong | Stretching |

| C-H (aromatic) | 3000 - 3100 | Weak-Medium | Stretching |

| C=O (Formate) | 1550 - 1610 | Strong | Asymmetric Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |

| C-N | 1000 - 1250 | Medium | Stretching |

| C-O (Phenol) | 1200 - 1300 | Strong | Stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

In mass spectrometry, particularly with soft ionization techniques, the molecular ions of the individual components are expected to be observed.

| m/z | Assignment | Notes |

| 265.22 | [M]⁺ of 2,4,6-tris[(dimethylamino)methyl]phenol | Molecular ion of the phenolic component. |

| 46.03 | [M]⁺ of formic acid | Molecular ion of formic acid. |

| Various | Fragmentation ions | Fragmentation of the parent compounds. For the phenol, this could involve loss of dimethylamino groups. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For a ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.[5]

-

For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is typically required.[5]

-

Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating. Filter the sample if any solid particles remain to avoid interfering with the magnetic field homogeneity.[5]

-

An internal standard like tetramethylsilane (TMS) may be used for chemical shift calibration, although modern spectrometers can often reference the residual solvent signal.[5][6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve high resolution.

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]

-

-

Data Processing :

-

The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

-

Integration of the signals in ¹H NMR is performed to determine the relative ratios of the different types of protons.[6]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (for a solid sample) :

-

Thin Solid Film Method : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using an anvil to ensure good contact.[9] This method requires minimal sample preparation.

-

-

Data Acquisition :

-

Place the prepared sample (salt plate or ATR unit) into the spectrometer's sample compartment.

-

Record a background spectrum of the empty spectrometer (or clean salt plate/ATR crystal).

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

The sample is introduced into the mass spectrometer. For a solid, this might involve a direct insertion probe or dissolving the sample and introducing it via liquid chromatography.

-

The sample molecules are ionized. Common techniques include:

-

Electron Ionization (EI) : A high-energy electron beam bombards the sample, causing ionization and often extensive fragmentation.[12][13]

-

Electrospray Ionization (ESI) : The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed. This is a "soft" technique that often leaves the molecular ion intact.[14]

-

-

-

Mass Analysis :

-

Detection :

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Buy this compound | 85187-38-8 [smolecule.com]

- 2. This compound | C18H33N3O7 | CID 44149911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. EG-Verzeichnis - ECHA [echa.europa.eu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. amherst.edu [amherst.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physical and Chemical Properties of DMP-30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30. This multifunctional molecule is a cornerstone in various industrial applications, particularly as a catalyst and curing agent in epoxy and polyurethane systems. Its unique structure, combining a phenolic hydroxyl group and three tertiary amine functionalities, imparts a versatile reactivity profile that is of significant interest in materials science and organic synthesis. This document consolidates key data, outlines experimental methodologies for property determination, and visualizes its catalytic mechanisms to support advanced research and development activities.

Core Physical and Chemical Properties

DMP-30 is a pale yellow to amber, viscous liquid with a characteristic amine-like odor at room temperature.[1][2][3][4] The following tables summarize its key physical and chemical identification and property data.

Table 1: Chemical Identification of DMP-30

| Identifier | Value |

| Chemical Name | 2,4,6-Tris(dimethylaminomethyl)phenol |

| Synonyms | DMP-30, Tris-DMP, Ancamine K 54, Actiron NX 3 |

| CAS Number | 90-72-2[1][2][5][6] |

| Molecular Formula | C₁₅H₂₇N₃O[1][2][5] |

| Molecular Weight | 265.39 g/mol [1][7] |

| SMILES | CN(C)Cc1cc(CN(C)C)c(O)c(CN(C)C)c1[8] |

| InChI Key | AHDSRXYHVZECER-UHFFFAOYSA-N[1][8] |

Table 2: Physical Properties of DMP-30

| Property | Value |

| Appearance | Clear, light yellow to amber viscous liquid[1][5][7][9][10] |

| Odor | Amine-like[1][5][7] |

| Density | 0.969 - 0.975 g/mL at 20-25 °C[1][5][11] |

| Melting Point | ~ -70 °C[2] |

| Boiling Point | 130-135 °C at 1 mmHg[1][3][4][5] |

| Flash Point | >110 °C (>230 °F)[1][5] |

| Vapor Pressure | <0.01 mmHg at 21 °C[1][5][8] |

| Refractive Index (n₂₀/D) | 1.516[1][3][5][8] |

| Viscosity | 120 - 250 cP at 25 °C[9][12] |

| Water Solubility | 850 g/L at 20 °C[1][5] |

| LogP (Octanol/Water) | -0.66 at 21.5 °C[1][5] |

Note on Melting Point: While some sources cite a melting point of 316°C, this is inconsistent with its liquid state at room temperature. The value of -70°C is more aligned with its physical description.[2]

Table 3: Solubility Profile of DMP-30

| Solvent | Solubility |

| Water | Soluble (850 g/L at 20 °C)[1][5] |

| Alcohols (e.g., Ethanol) | Soluble[3][5] |

| Ketones (e.g., Acetone) | Soluble[3][5] |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Soluble[3][5] |

| Non-polar Solvents | Lower solubility[2][4] |

Experimental Protocols for Property Determination

The accurate determination of the physical and chemical properties of DMP-30 is crucial for its application and for safety assessments. Standardized methodologies, such as those provided by ASTM International and the Organisation for Economic Co-operation and Development (OECD), are typically employed.

Density

The density of liquid DMP-30 can be determined using several methods outlined in OECD Guideline 109 .[4][13][14][15] These include the use of a hydrometer, an oscillating densitometer, or the immersed body (buoyancy) method. For a viscous liquid like DMP-30, the oscillating densitometer or a pycnometer would be suitable. The principle involves measuring the mass of a known volume of the substance at a specified temperature (e.g., 20 or 25 °C).

Boiling Point

The boiling point of DMP-30 is determined at reduced pressure to prevent decomposition. OECD Guideline 103 describes several methods for determining the boiling point of chemical substances.[1][16] For DMP-30, a dynamic method, where the temperature at which the vapor pressure equals the external pressure is measured, or a distillation method under vacuum would be appropriate.

Viscosity

The viscosity of DMP-30 is a key parameter for its handling and formulation. ASTM D2196 provides a standard test method for rheological properties using a rotational viscometer.[5][6][17] This method involves measuring the torque required to rotate a spindle at a constant speed while submerged in the liquid. The viscosity is then calculated from the torque, spindle geometry, and rotational speed. Given that DMP-30 is a non-Newtonian fluid, its apparent viscosity will vary with the shear rate.[5]

Solubility in Water

The water solubility of DMP-30 can be determined using the flask method described in OECD Guideline 105 .[10][18][19][20] This protocol involves dissolving the substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically.

Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is important for predicting its environmental fate and biological uptake. OECD Guideline 117 outlines the HPLC method for determining the partition coefficient.[3][21][22][23] This method correlates the retention time of the substance on a reverse-phase HPLC column with the known LogP values of a series of reference compounds.

Synthesis

DMP-30 is synthesized via the Mannich reaction.[24] This involves the aminoalkylation of the acidic proton of phenol with formaldehyde and a secondary amine, dimethylamine. The reaction is typically carried out by mixing phenol and dimethylamine aqueous solution, followed by the batchwise addition of paraformaldehyde at a controlled temperature.[10] The product is then isolated through phase separation and vacuum distillation.

Catalytic Mechanism and Signaling Pathways

DMP-30 is a highly effective catalyst for the curing of epoxy resins with various hardeners, including amines and anhydrides.[6][18][25] Its catalytic activity stems from the Lewis base nature of its tertiary amine groups.[19][26]

Catalysis of Epoxy-Amine Reactions

In epoxy-amine systems, the tertiary amine groups of DMP-30 facilitate the opening of the epoxide ring. This is achieved by activating the epoxy ring and promoting the nucleophilic attack by the primary or secondary amine curing agent.[6][25] This leads to a significant acceleration of the polymerization and cross-linking reactions.

Catalysis of Epoxy-Anhydride Reactions

The catalytic role of DMP-30 in epoxy-anhydride systems is more complex, involving multiple pathways.[25][27] The tertiary amine can directly react with the anhydride to form a zwitterionic intermediate, which then attacks the epoxy ring. Alternatively, the phenolic hydroxyl group on DMP-30 can open the anhydride ring, forming a carboxylic acid that subsequently reacts with the epoxide.

Experimental Workflow for Quality Control

A typical experimental workflow for the quality control of DMP-30 involves a series of analytical tests to ensure it meets specifications.

Conclusion

DMP-30 is a versatile and highly effective molecule with a well-characterized set of physical and chemical properties that make it indispensable in various industrial applications. Its primary role as a catalyst in epoxy and polyurethane chemistry is well-understood, and its physical properties are readily determined by standard analytical methods. This guide provides a foundational understanding of DMP-30 for researchers, scientists, and drug development professionals, enabling informed decisions in formulation, synthesis, and application development. Further research into its potential applications, particularly in the context of sustainable and recyclable polymer systems, is an area of growing interest.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D445 – SPL [spllabs.com]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 16. lcslaboratory.com [lcslaboratory.com]

- 17. matestlabs.com [matestlabs.com]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. oecd.org [oecd.org]

- 25. store.astm.org [store.astm.org]

- 26. ASTM D445 - eralytics [eralytics.com]

- 27. tamson-instruments.com [tamson-instruments.com]

Health and safety data for Einecs 286-127-4 exposure

An In-depth Technical Guide on the Health and Safety of EINECS 286-127-4

This guide provides a comprehensive overview of the health and safety data for this compound, also known as Tris(2,4-di-tert-butylphenyl) phosphite.[1][2] It is intended for researchers, scientists, and drug development professionals who may be working with this substance. Tris(2,4-di-tert-butylphenyl) phosphite is a widely used secondary antioxidant and stabilizer in various polymers.[1][3] This document summarizes key toxicological data, details experimental protocols, and presents visual workflows and pathways related to its safety assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative health and safety data for Tris(2,4-di-tert-butylphenyl) phosphite.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat, Mouse, Hamster | Oral | > 6,000 mg/kg bw | [4] |

| LD50 | Rat | Dermal | > 2,000 mg/kg bw | [4] |

Table 2: Repeated Dose, Reproductive, and Developmental Toxicity

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect-Level) | Reference |

| 13-Week Repeated Dose | Rat | 1,000 mg/kg/day (highest dose tested) | [4] |

| Reproductive Performance | Rat | 292.6 mg/kg bw/day | [4] |

| Developmental Toxicity | Rat | 412 mg/kg bw/day | [4] |

| Maternal & Developmental Toxicity | Rabbit | ≥ 1,200 mg/kg bw/day (highest dose tested) | [4] |

Table 3: Genotoxicity and Mutagenicity

| Assay | System | Result | Reference |

| Gene Mutation | Bacteria (Ames test) | Negative | [4] |

| Clastogenicity (Micronucleus test) | In vivo (Hamster bone marrow) | Negative | [4] |

| Clastogenicity (Metaphase analysis) | In vivo (Hamster bone marrow) | Negative | [4] |

| Dominant Lethal Assay | Mouse | Negative | [4] |

Table 4: Irritation and Sensitization

| Endpoint | Test System | Result | Reference |

| Skin Irritation | Not specified | Not irritating | [4] |

| Eye Irritation | Not specified | Not irritating | [4] |

| Skin Sensitization | Guinea Pig | No sensitization observed (in a limited quality test) | [4] |

Table 5: Acceptable Daily Intake (ADI)

| Regulatory Body | Value | Basis | Reference |

| U.S. FDA | 1 mg/kg bw/day | Based on a two-year chronic toxicity/carcinogenicity study in rats with a safety factor of 100. | [5][6] |

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are as follows:

-

13-Week Repeated Oral Exposure Study (Rat) : In this study, Tris(2,4-di-tert-butylphenyl) phosphite was administered orally to rats for 13 weeks. The highest dose tested was 1000 mg/kg/day, at which no adverse effects were observed.[4] Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were evaluated.

-

Teratogenicity Study (Rabbit) : This study was conducted in accordance with OECD Guideline 414. Pregnant rabbits were administered the substance orally during the period of organogenesis. The highest dose tested was ≥ 1200 mg/kg bw/day.[4] Maternal and developmental toxicity endpoints were evaluated, and no evidence of teratogenicity was found.[4]

-

Two-Generation Reproductive Toxicity Study (Rat) : This study assessed the effects of the substance on reproductive performance and offspring development. The substance was administered in the diet. A No-Observed-Adverse-Effect-Level (NOAEL) for reproductive performance was determined to be 292.6 mg/kg bw/day.[4] Decreased fetal weight was observed in the F2 generation at the highest dose of 1030 mg/kg bw/day.[4]

-

Genotoxicity Assays :

-

Ames Test : A bacterial reverse mutation assay was conducted to assess the potential for gene mutations. The results were negative.[4]

-

In Vivo Bone Marrow Assays : Both a micronucleus test and a metaphase analysis were performed in hamsters to evaluate chromosomal damage. The results of both assays were negative.[4]

-

Dominant Lethal Assay : This in vivo assay in mice was conducted to assess for germ cell mutations, and the results were negative.[4]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the health and safety of Tris(2,4-di-tert-butylphenyl) phosphite.

Caption: Risk assessment workflow for this compound.

Caption: Metabolic pathway of Tris(2,4-di-tert-butylphenyl) phosphite.

Caption: Decision tree for handling exposure incidents.

Summary of Health Hazards

-

Acute Toxicity : Tris(2,4-di-tert-butylphenyl) phosphite has low acute toxicity via both oral and dermal routes.[4] Clinical signs observed in acute toxicity studies were common and included sedation, dyspnea, hunched posture, piloerection, and ruffled fur.[4]

-

Irritation and Sensitization : The substance is not irritating to the skin or eyes.[4] A guinea pig test showed no evidence of skin sensitization, although the study was of limited quality.[4] There are no indications of a sensitizing potential in humans despite its widespread use.[4]

-

Repeated Dose Toxicity : No adverse effects were observed in a 13-week oral study in rats at the highest dose tested (1000 mg/kg/day).[4]

-

Mutagenicity and Carcinogenicity : The substance has shown no significant mutagenic potential in a battery of tests, including the Ames test and in vivo assays for clastogenicity.[4] A carcinogenicity study in rats did not indicate a carcinogenic potential.[4]

-

Reproductive and Developmental Toxicity : There was no evidence of teratogenicity in rabbits.[4] In a two-generation study in rats, the NOAEL for reproductive performance was 292.6 mg/kg bw/day, and for developmental toxicity, it was 412 mg/kg bw/day.[4]

-

Neurotoxicity : While there have been concerns about the potential neurotoxicity of its phosphate degradation product, studies have diminished this concern.[5][6] A study in hens showed no neurotoxicity, and steric hindrance is believed to inhibit the interaction of the metabolite with acetylcholinesterase.[5][6]

Exposure and Metabolism

-

Human Exposure : Worker exposure may occur during the production and processing of polymers containing this substance, primarily through inhalation of dust particles.[4] Consumer exposure may occur through migration from food packaging materials, but this is generally low.[4] The cumulative estimated daily intake (CEDI) from food contact applications is 0.09 mg/kg bw/day, which is well below the acceptable daily intake (ADI) of 1 mg/kg bw/day.[5][6]

-

Metabolism : Uptake from the gastrointestinal tract is very limited.[4] The main metabolite found in the feces of rats is tris(2,4-di-tert-butylphenyl) phosphate, which is likely formed through direct oxidation in the gastrointestinal tract.[4]

Conclusion

Based on the available data, Tris(2,4-di-tert-butylphenyl) phosphite (this compound) has a low hazard profile for human health.[4] It exhibits low acute toxicity, is not a skin or eye irritant, and is not a sensitizer. It has not shown mutagenic, carcinogenic, or teratogenic potential in the studies conducted. The established ADI is significantly higher than the estimated daily intake from food contact materials, suggesting that its current authorized uses are not of safety concern.[5][6] Standard industrial hygiene practices should be followed when handling this substance to minimize occupational exposure.[7]

References

- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Tris(2,4-di-tert-butylphenyl) phosphite | 31570-04-4 | Benchchem [benchchem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Toxicological Profile of CAS 85187-38-8: A Component-Based Assessment

Disclaimer: No direct toxicological studies have been identified for the specific substance CAS 85187-38-8, which is chemically defined as formic acid;2,4,6-tris[(dimethylamino)methyl]phenol. This technical guide provides a toxicological profile based on the available data for its individual components: 2,4,6-tris[(dimethylamino)methyl]phenol (CAS 90-72-2) and formic acid (CAS 64-18-6). The toxicological properties of the salt form may differ from its individual constituents. This assessment is intended for researchers, scientists, and drug development professionals.

Executive Summary

Based on the toxicological data of its components, CAS 85187-38-8 is anticipated to be a hazardous substance. The 2,4,6-tris[(dimethylamino)methyl]phenol component is classified as harmful if swallowed and corrosive to the skin and eyes.[1][2][3] The formic acid component is also corrosive and can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed and toxic if inhaled.[4][5][6] Chronic exposure to formic acid may lead to kidney damage.[7] A detailed breakdown of the toxicological endpoints for each component is provided below.

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for the components of CAS 85187-38-8.

2,4,6-Tris[(dimethylamino)methyl]phenol (CAS 90-72-2)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1200 mg/kg | [8] |

| LD50 | Rat | Dermal | > 1 mL/kg bw | [8] |

Formic Acid (CAS 64-18-6)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 1.8 g/kg | [7] |

| NOAEL | Rat, Mouse | Inhalation | 32 ppm | [9][10] |

Toxicological Endpoints

Acute Toxicity

2,4,6-Tris[(dimethylamino)methyl]phenol: This compound is harmful if swallowed, with an oral LD50 in rats of 1200 mg/kg.[8] It is also classified as harmful in contact with skin and if inhaled.[2] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[11]

Formic Acid: Formic acid is harmful if swallowed and has an oral LD50 of 1.8 g/kg in mice.[7] It is categorized as toxic if inhaled.[5][6] Inhalation of vapors can cause severe irritation to the nasal and respiratory passages, potentially leading to pulmonary edema.[12]

Skin and Eye Irritation

2,4,6-Tris[(dimethylamino)methyl]phenol: This substance is classified as causing severe skin burns and eye damage.[1][3][13] Direct contact can result in chemical burns and, with repeated exposure, may cause skin sensitization and tissue necrosis.[11] It is corrosive to the eyes and can cause serious eye damage.[1][14]

Formic Acid: Concentrated formic acid is corrosive to the skin and can cause severe burns.[7][15] It is also corrosive to the eyes and can lead to severe damage, including blindness.[4]

Genotoxicity and Carcinogenicity

2,4,6-Tris[(dimethylamino)methyl]phenol: This compound is not classified as a germ cell mutagen or a carcinogen.[1]

Formic Acid: In vitro genetic toxicity studies with Salmonella typhimurium did not show evidence of mutagenicity.[10] Some studies on bacterial species have suggested it may be a mutagen.[7]

Reproductive and Developmental Toxicity

2,4,6-Tris[(dimethylamino)methyl]phenol: This substance is not classified as a reproductive toxicant.[1]

Formic Acid: No specific data on reproductive or developmental toxicity was identified in the provided search results.

Repeated Dose Toxicity

2,4,6-Tris[(dimethylamino)methyl]phenol: No specific data on repeated dose toxicity was identified in the provided search results.

Formic Acid: In 13-week inhalation studies in rats and mice, the no-observed-adverse-effect level (NOAEL) for respiratory injury was 32 ppm.[9][10] Effects at higher concentrations included squamous metaplasia and degeneration of the respiratory and olfactory epithelia.[10] Chronic exposure in humans may result in kidney damage.[7]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the following general methodologies can be inferred.

Acute Oral Toxicity (LD50)

The acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 401 or 420. This involves the administration of the test substance in graduated doses to a group of experimental animals (e.g., rats or mice). The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.

Inhalation Toxicity (NOAEL)

The inhalation toxicity studies for formic acid likely followed a protocol similar to OECD Test Guideline 412 or 413. This involves exposing animals (e.g., rats and mice) to the test substance vapor for a specified duration (e.g., 6 hours/day, 5 days/week) over a period of several weeks (e.g., 13 weeks).[9][10] Various toxicological endpoints are monitored, including clinical signs, body weight, and histopathology of target organs, particularly the respiratory tract. The NOAEL is the highest concentration at which no adverse effects are observed.

Visualizations

Caption: Generalized workflows for acute oral and repeated dose inhalation toxicity testing.

Caption: Logical relationship of component hazards to the anticipated profile of CAS 85187-38-8.

References

- 1. carlroth.com [carlroth.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. flinnsci.com [flinnsci.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. Formic acid - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. NTP technical report on the toxicity studies of Formic Acid (CAS No. 64-18-6) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. isg.ku.edu.tr [isg.ku.edu.tr]

- 13. carlroth.com [carlroth.com]

- 14. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdc.gov [cdc.gov]

The Role of Formic Acid in the Formation and Function of Einecs 286-127-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound identified by Einecs number 286-127-4, a 3:1 molar adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol. The document elucidates the crucial role of formic acid in the formation of this salt, detailing the underlying chemical interactions. A comprehensive overview of the synthesis of the parent phenolic compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is presented, including detailed experimental protocols derived from established methodologies. While specific applications in drug development for the final adduct are not extensively documented in publicly available literature, the known catalytic and accelerator properties of the parent amine suggest potential utility. This guide consolidates available quantitative data and presents logical and experimental workflows through diagrams to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction to Einecs 286-127-4

The compound registered under this compound is a well-defined chemical entity with the CAS number 85187-38-8. Its systematic IUPAC name is formic acid;2,4,6-tris[(dimethylamino)methyl]phenol[1]. It is a salt formed from the reaction of three equivalents of formic acid with one equivalent of the tertiary amine, 2,4,6-tris[(dimethylamino)methyl]phenol. The formation of this adduct is a classic acid-base reaction where the acidic protons of formic acid are transferred to the basic nitrogen atoms of the dimethylamino groups.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, and the final adduct are presented in Table 1.

| Property | 2,4,6-tris[(dimethylamino)methyl]phenol | This compound (3:1 Adduct) | Reference |

| CAS Number | 90-72-2 | 85187-38-8 | [1][2] |

| Molecular Formula | C₁₅H₂₇N₃O | C₁₈H₃₃N₃O₇ | [1][2] |

| Molecular Weight | 265.40 g/mol | 403.5 g/mol | [1][3] |

| Appearance | Amber to red-brown liquid | Not specified | [3] |

| Odor | Amine-like | Not specified | [3] |

| Boiling Point | 130-135 °C at 1 mmHg | Not specified | [3] |

| Density | ~0.97 g/cm³ | Not specified | [2] |

The Pivotal Role of Formic Acid

Formic acid (HCOOH) is the simplest carboxylic acid and plays a fundamental role in the structure and properties of this compound. Its interaction with 2,4,6-tris[(dimethylamino)methyl]phenol is characterized by two primary mechanisms:

-

Proton Donation (Salt Formation): The primary role of formic acid is to act as a proton donor to the three basic tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol molecule. This acid-base neutralization reaction results in the formation of a formate salt. The transfer of protons to the nitrogen atoms of the dimethylamino groups leads to the formation of ammonium cations, with the formate anions acting as counter-ions. This interaction significantly alters the physical and chemical properties of the parent amine, such as its solubility and reactivity.

-

Hydrogen Bonding: Beyond the primary ionic interaction, hydrogen bonding can occur between the phenolic hydroxyl group (-OH) of the phenol and the carbonyl oxygen of the formate ions. This secondary interaction can further stabilize the crystal lattice of the salt.

The formation of this salt can be a deliberate synthetic step to modify the properties of the parent amine, for instance, to improve its handling, solubility in specific solvents, or to control its reactivity in subsequent chemical transformations.

Figure 1. Formation of this compound through acid-base interactions.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process: first, the synthesis of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, followed by its reaction with formic acid.

Synthesis of 2,4,6-tris[(dimethylamino)methyl]phenol

The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich reaction, which involves the aminoalkylation of phenol with formaldehyde and dimethylamine[2][4].

This protocol is a generalized procedure based on common methodologies described in the literature[5][6][7].

Materials:

-

Phenol

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Paraformaldehyde or Formaldehyde (aqueous solution, e.g., 37%)

-

Solvent (optional, e.g., methanol)

Procedure:

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the dimethylamine solution.

-

Addition of Phenol: Slowly add phenol to the dimethylamine solution while stirring. The temperature may be maintained between 0-70 °C[6].

-

Addition of Formaldehyde/Paraformaldehyde: Add formaldehyde or paraformaldehyde portion-wise to the reaction mixture. The addition is typically controlled to keep the reaction temperature within a desired range, for example, by adding it over a period of 0.5-1 hour[6].

-

Reaction: Heat the reaction mixture to a temperature between 30-100 °C and maintain it for 1-4 hours[6]. Some protocols specify temperatures up to 130 °C[8].

-

Work-up: After the reaction is complete, cool the mixture and perform an oil-water separation. The organic layer contains the desired product.

-

Purification: The crude product can be purified by vacuum distillation to yield 2,4,6-tris[(dimethylamino)methyl]phenol as a viscous liquid[6].

Quantitative Data:

-

Yield: Industrial processes report yields of up to 94.6-98.8%[8].

-

Purity: The purity of the final product can be assessed using techniques such as titratable nitrogen analysis[8].

Figure 2. Workflow for the synthesis of the parent phenol compound.

Formation of the Formic Acid Adduct (this compound)

Materials:

-

2,4,6-tris[(dimethylamino)methyl]phenol

-

Formic acid (e.g., 85% aqueous solution)

-

A suitable solvent (e.g., a non-reactive organic solvent like toluene or an alcohol)

Procedure:

-

Dissolution: Dissolve one molar equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol in a suitable solvent.

-

Addition of Formic Acid: Slowly add at least three molar equivalents of formic acid to the solution with stirring. The reaction is exothermic, so the addition rate should be controlled to manage the temperature.

-

Isolation: The resulting formate salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure to obtain the final product. The product can then be washed with a non-polar solvent to remove any unreacted starting material and dried.

Note: The exact conditions (solvent, temperature, and purification method) would need to be optimized for this specific reaction.

Applications and Relevance in Drug Development

While specific applications of this compound in drug development are not explicitly detailed in the available literature, the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is widely used as a catalyst and curing agent in the production of epoxy resins and polyurethanes[2][9]. Its catalytic activity stems from the basicity of its tertiary amine groups[9].

In the context of drug development and organic synthesis, tertiary amines and their salts can serve various functions:

-

Base Catalysts: The parent amine can be used as a base catalyst in various organic reactions. The formation of the formate salt allows for the controlled release or in-situ generation of the free amine, which can be advantageous in certain synthetic pathways.

-

pH Modifiers: Formic acid-amine salts can act as buffering agents to control the pH of a reaction mixture.

-

Precursors for Further Synthesis: The adduct can be a stable intermediate for the storage and handling of the otherwise reactive free amine.

The use of formic acid is also prevalent in HPLC and mass spectrometry for the analysis of amine-containing compounds, where it can improve peak shape and ionization efficiency[4][10].

Conclusion

The compound this compound is a formate salt resulting from the stoichiometric reaction of formic acid with 2,4,6-tris[(dimethylamino)methyl]phenol. The role of formic acid is central to the formation of this adduct, acting as a proton donor in an acid-base reaction. While the synthesis of the parent phenol is well-documented, specific protocols for the formation of the 3:1 adduct are less common, suggesting a straightforward neutralization reaction. The potential applications of this compound in drug development are likely linked to the catalytic and basic properties of the parent amine, with the formic acid salt offering a modified form with different physical and chemical characteristics. Further research into the specific properties and applications of this adduct is warranted.

References

- 1. Buy this compound | 85187-38-8 [smolecule.com]

- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]

- 5. A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 7. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 9. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 10. 2,4,6-Tris(dimethylaminomethyl)phenol | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for Einecs 286-127-4 as an Epoxy Resin Accelerator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Einecs 286-127-4 in Epoxy Formulations

This compound is the European Inventory of Existing Commercial Chemical Substances designation for the formic acid salt of 2,4,6-tris[(dimethylamino)methyl]phenol.[1][2][3][4][5] This compound is a highly effective tertiary amine catalyst used to accelerate the curing reactions of epoxy resin systems. Its primary function is to increase the rate of polymerization, allowing for faster processing times, lower curing temperatures, or a combination of both.

In advanced applications, such as the manufacturing of medical devices or specialized equipment for drug development, precise control over curing characteristics is critical. This accelerator allows for rapid bonding of components, encapsulation of sensitive electronics, or the creation of biocompatible composite materials with tailored properties. The catalytic nature of this compound means that it is used in small quantities, typically referred to as parts per hundred parts of resin (phr).

While often referred to as an "accelerator," its role is that of a catalyst, participating in the reaction mechanism to facilitate faster cross-linking without being consumed in the overall reaction. It is effective in systems cured with a variety of hardeners, including amines, amides, and anhydrides.

Chemical and Physical Properties

The fundamental properties of the active molecule are summarized below. Formulations may vary by supplier.

| Property | Value | Reference |

| IUPAC Name | formic acid;2,4,6-tris[(dimethylamino)methyl]phenol | [1] |

| CAS Number | 85187-38-8 | [1][2][4] |

| Molecular Formula | C18H33N3O7 | [1][3] |

| Molecular Weight | 403.5 g/mol | [1][3] |

| Appearance | Typically a yellowish to reddish-brown liquid | - |

| Function | Epoxy Resin Curing Accelerator/Catalyst | - |

Mechanism of Action

This compound accelerates the epoxy curing reaction through a catalytic mechanism involving its tertiary amine groups. The lone pair of electrons on the nitrogen atom initiates the ring-opening of the epoxy group, creating an alkoxide anion. This highly reactive anion then proceeds to react with other components in the system, such as a primary or secondary amine hardener, regenerating the catalyst and propagating the polymerization chain.

The key steps in the mechanism are:

-

Initiation: The tertiary amine attacks the carbon atom of the epoxide ring, opening it to form a zwitterion.

-

Propagation: The resulting alkoxide anion reacts with a proton donor in the system (e.g., an amine hardener's N-H group or a hydroxyl group), which then attacks another epoxy ring. This process repeats, rapidly building the polymer network.

-

Catalyst Regeneration: The tertiary amine is released to catalyze further reactions.

This catalytic cycle significantly increases the speed of the epoxy-amine addition reaction.

Caption: Catalytic cycle of a tertiary amine accelerator in an epoxy-amine system.

Performance Data

The addition of this compound has a significant impact on the curing parameters of an epoxy system. The following table provides illustrative data on how varying the concentration of a typical tertiary amine accelerator affects a standard Bisphenol A epoxy resin cured with an amine hardener. Actual results will vary based on the specific resin, hardener, and curing temperature.

| Accelerator Conc. (phr) | Gel Time at 25°C (minutes) | Peak Exotherm Temp. (°C) (100g mass) | Glass Transition Temp. (Tg) (°C) |

| 0 | 240 | 110 | 85 |

| 0.5 | 90 | 155 | 87 |

| 1.0 | 45 | 190 | 88 |

| 2.0 | 20 | 225 | 90 |

| 5.0 | <10 | >250 (Dangerously Fast) | 91 |

Note: High concentrations can lead to an uncontrollable exotherm, potentially damaging the material. It is crucial to start with low concentrations and perform small-scale tests.

Caption: Effect of increasing accelerator concentration on epoxy system properties.

Experimental Protocols

The following protocols outline standard methods for evaluating the performance of this compound in an epoxy formulation.

Protocol: Determination of Gel Time

Objective: To measure the working life or gel time of an epoxy system with the accelerator.

Apparatus:

-

Hot plate with temperature control

-

Disposable aluminum dishes

-

Wooden applicator sticks or spatula

-

Stopwatch

-

Analytical balance

Procedure:

-

Pre-condition the epoxy resin, hardener, and accelerator to the desired test temperature (e.g., 25°C).

-

Accurately weigh the desired amount of epoxy resin into a mixing cup.

-

Add the specified amount of this compound to the resin and mix thoroughly for 60 seconds.

-

Add the stoichiometric amount of amine hardener to the resin/accelerator mixture.

-

Start the stopwatch immediately upon adding the hardener. Mix thoroughly for 2 minutes, ensuring the sides and bottom of the cup are scraped.

-

Pour a small amount (approx. 10g) of the mixture into an aluminum dish placed on the hot plate set to the curing temperature.

-

Using a clean applicator stick, gently probe the mixture every few minutes.

-

The gel time is the point at which the resin becomes stringy and no longer flows back to form a smooth surface after probing. Record this time.

-

Repeat for different concentrations of the accelerator.

Protocol: Cure Characterization by Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the effect of the accelerator on the cure kinetics, including the total heat of reaction and the rate of cure.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum DSC pans and lids

-

Crimping press for pans

-

Syringe or micropipette

Procedure:

-

Prepare the epoxy/hardener/accelerator mixture as described in Protocol 4.1.

-

Immediately after mixing, use a micropipette to transfer a small sample (5-10 mg) into a tared aluminum DSC pan.

-

Seal the pan hermetically using the crimping press. Prepare an empty, sealed pan to use as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Perform the desired thermal analysis. Two common methods are:

-

Isothermal Scan: Rapidly heat the sample to a constant curing temperature (e.g., 80°C) and hold for a set time (e.g., 90 minutes). The area under the resulting exothermic peak corresponds to the heat evolved at that temperature.[6][7]

-

Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from a sub-ambient temperature to a high temperature (e.g., 250°C). The area under the exotherm gives the total heat of reaction (ΔH_total).[8]

-

-

Analyze the data to determine the onset temperature of curing, the peak exotherm temperature, and the total enthalpy of the reaction. Compare these values across different accelerator concentrations.

Protocol: Glass Transition Temperature (Tg) Measurement

Objective: To determine the Tg of the fully cured epoxy, which indicates the extent of cross-linking.

Apparatus:

-

DSC (as above) or a Dynamic Mechanical Analyzer (DMA)

-

Cured epoxy samples

Procedure:

-

Prepare and cure samples of the epoxy formulations with varying accelerator concentrations according to a defined cure schedule (e.g., 2 hours at 100°C).

-

Using DSC:

-

Place a small, solid piece (10-15 mg) of the cured sample into a DSC pan.

-

Perform a heat-cool-heat cycle. For example: heat from 25°C to 150°C at 20°C/min, cool back to 25°C, then reheat at 10°C/min to 150°C.

-

The Tg is determined from the second heating scan, observed as a step-change in the heat flow curve.[6]

-

-

Using DMA:

-

Prepare rectangular bars of the cured material.

-

Clamp the sample in the DMA and apply a sinusoidal strain at a set frequency (e.g., 1 Hz).

-

Heat the sample at a slow, constant rate (e.g., 3°C/min) through the transition region.

-

The Tg can be identified as the peak of the tan delta (tan δ) curve or the onset of the drop in the storage modulus (E').

-

Caption: Workflow for evaluating the performance of an epoxy accelerator.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling, storage, and disposal information. Avoid contact with skin and eyes. High concentrations can cause rapid, uncontrolled exothermic reactions, presenting a significant thermal hazard. Always conduct small-scale trials before scaling up.

References

- 1. Buy this compound | 85187-38-8 [smolecule.com]

- 2. FORMAMIDE,N-1H-BENZO[D]IMIDAZOL-1-YL-N-METHYL-,FORMAMIDE,N-1H-BENZO[D]IMIDAZOL-2-YL- Suppliers & Manufacturers [chemicalregister.com]

- 3. This compound | C18H33N3O7 | CID 44149911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. formic acid, compound with 2,4,6-tris[(dimethylamino)methyl]phenol (3:1) CAS#: 85187-38-8 [m.chemicalbook.com]

- 5. Formic acid, compound with 2,4,6-tris((dimethylamino)methyl)phenol(3:1) - Pharos [pharos.habitablefuture.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application of DMP-30 in Polyurethane Foam Catalysis: A Detailed Guide

Introduction

Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a highly effective tertiary amine catalyst predominantly used in the production of polyurethane (PU) materials.[1][2] Its strong catalytic activity, particularly in promoting the gelling reaction (urethane formation), makes it a valuable component in formulations for rigid polyurethane foams, elastomers, and coatings.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the catalytic mechanism of DMP-30 in polyurethane foam production, intended for researchers, scientists, and professionals in drug development who may utilize polyurethane-based materials.

DMP-30's primary function in polyurethane chemistry is to catalyze the reaction between isocyanates and polyols, which forms the fundamental urethane linkage.[1] This acceleration of the polymerization process influences the rate of reaction and the final properties of the polyurethane product.[1] It is particularly noted for its strong gelling effect, which significantly accelerates chain extension and crosslinking reactions, leading to a more rigid and dimensionally stable polyurethane network.[2] This characteristic makes it highly suitable for applications demanding high strength and stiffness, such as in rigid PU foams.[2]

Catalytic Mechanism of DMP-30

DMP-30, a tertiary amine, functions as a base catalyst in the polyurethane reaction. The catalytic cycle involves the following key steps:

-

Complex Formation: The lone pair of electrons on the nitrogen atom of the tertiary amine in DMP-30 attacks the hydroxyl proton of the polyol, forming a hydrogen-bonded complex.

-

Activation of Polyol: This interaction increases the nucleophilicity of the oxygen atom of the polyol, making it more reactive towards the electrophilic carbon of the isocyanate group.

-

Nucleophilic Attack: The activated polyol then attacks the isocyanate group, leading to the formation of a urethane linkage.

-

Catalyst Regeneration: The DMP-30 catalyst is regenerated and can participate in further catalytic cycles.

The steric hindrance and electronic effects of the three dimethylaminomethyl groups on the phenol ring contribute to its high catalytic activity.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of rigid polyurethane foams using DMP-30 as a catalyst. Researchers should note that the optimal formulation will depend on the specific polyol, isocyanate, and other additives used.

Protocol 1: Preparation of Rigid Polyurethane Foam

1. Materials and Reagents:

-

Polyol (e.g., a sucrose-based polyether polyol)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

DMP-30 (Gelling Catalyst)

-

Blowing Catalyst (e.g., a tertiary amine blend)

-

Surfactant (e.g., a silicone-based surfactant)

-

Blowing Agent (e.g., water, pentane)

2. Equipment:

-

High-speed mechanical stirrer (2000-3000 rpm)

-

Disposable mixing cups

-

Molds for foam casting (e.g., aluminum or cardboard)

-

Fume hood

-

Stopwatch

-

Scale (accurate to 0.01 g)

3. Procedure:

-

Premix Preparation: In a disposable cup, accurately weigh the polyol, surfactant, blowing agent, and blowing catalyst.

-

Mixing of Premix: Mix these components thoroughly with a mechanical stirrer for 60 seconds at 2000 rpm to ensure a homogeneous mixture.

-

Addition of DMP-30: Add the specified amount of DMP-30 to the premix and stir for an additional 30 seconds.

-

Addition of Isocyanate: Add the calculated amount of pMDI to the mixture. The amount of isocyanate is determined by the desired isocyanate index (typically 105-115 for rigid foams).

-

Final Mixing: Immediately mix the complete system at high speed (3000 rpm) for 5-10 seconds.

-

Casting: Quickly pour the reacting mixture into the mold.

-

Curing: Allow the foam to cure at ambient temperature. The foam will rise and solidify. Post-curing at an elevated temperature (e.g., 70°C for 24 hours) may be necessary to achieve optimal properties.

Protocol 2: Characterization of Foam Properties

1. Reaction Profile:

-

Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

-

Gel Time (String Time): The time when the foam begins to form fibrous strings when touched with a spatula.

-

Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

2. Physical Properties:

-

Density: Determined according to ASTM D1622 by measuring the weight and volume of a precisely cut foam sample.

-

Compressive Strength: Measured using a universal testing machine according to ASTM D1621. The force required to compress the foam by 10% of its original height is recorded.

-

Thermal Conductivity: Measured using a heat flow meter according to ASTM C518.

Data Presentation

The following tables summarize typical data for a rigid polyurethane foam formulation catalyzed with DMP-30.

Table 1: Typical Formulation for Rigid Polyurethane Foam

| Component | Parts by Weight (pbw) |

| Polyether Polyol | 100 |

| Polymeric MDI (pMDI) | 120-150 |

| DMP-30 (Gelling Catalyst) | 1.0 - 3.0 |

| Blowing Catalyst | 0.5 - 1.5 |

| Silicone Surfactant | 1.5 - 2.5 |

| Water (Blowing Agent) | 2.0 - 4.0 |

Table 2: Effect of DMP-30 Concentration on Reaction Profile

| DMP-30 (pbw) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |

| 1.0 | 25 - 35 | 60 - 80 | 100 - 130 |

| 2.0 | 15 - 25 | 40 - 60 | 70 - 100 |

| 3.0 | 10 - 15 | 25 - 40 | 50 - 70 |

Table 3: Typical Physical Properties of DMP-30 Catalyzed Rigid Foam

| Property | Value |

| Density | 30 - 40 kg/m ³ |

| Compressive Strength (parallel to rise) | 150 - 250 kPa |

| Thermal Conductivity | 0.022 - 0.028 W/m·K |

Visualizations

Caption: Catalytic cycle of DMP-30 in urethane formation.

Caption: Experimental workflow for polyurethane foam preparation.

References

Application Notes and Protocols: 2,4,6-tris((dimethylamino)methyl)phenol as a Curing Agent

These application notes provide a comprehensive overview of the use of 2,4,6-tris((dimethylamino)methyl)phenol, commonly known as DMP-30, as a curing agent and accelerator for epoxy resin systems. This document is intended for researchers, scientists, and drug development professionals utilizing epoxy-based formulations.

Introduction

2,4,6-tris((dimethylamino)methyl)phenol is a versatile organic compound widely employed as a catalyst and curing agent in the polymer industry, particularly for epoxy resins.[1][2] Its chemical structure, featuring a phenolic hydroxyl group and three tertiary amine functionalities, allows it to act as a potent Lewis base catalyst.[1] This accelerates the ring-opening polymerization of epoxy groups, leading to faster gel times and the rapid development of mechanical properties.[3] DMP-30 is effective at both ambient and elevated temperatures and is compatible with a wide range of epoxy resins and hardeners, including polyamines, polyamides, and anhydrides.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of DMP-30 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 90-72-2 | [2] |

| Molecular Formula | C₁₅H₂₇N₃O | [2] |

| Molecular Weight | 265.401 g/mol | [2] |

| Appearance | Clear, light yellow to amber colored liquid | [5] |

| Density | ~0.97 g/mL at 20-25 °C | [5] |

| Viscosity | 120 - 250 cps at 25 °C | [5] |

| Flash Point | 150 °C | [5] |

| Amine Value | 610 - 635 mg KOH/g | [5] |

Curing Performance and Mechanical Properties

DMP-30 significantly influences the curing kinetics and final mechanical properties of epoxy resins. The concentration of DMP-30 is a critical parameter that must be optimized for a specific application. Typical loading levels range from 0.5 to 8 parts per hundred parts of resin (phr).[5]

Curing Characteristics

The addition of DMP-30 accelerates the curing process, reducing gel time and the overall curing schedule. The extent of this acceleration is dependent on the concentration of DMP-30, the type of epoxy resin and primary curing agent, and the curing temperature.

| Parameter | Condition | Value | Reference |

| Gel Time | 10 phr DMP-30 in a standard DGEBA resin at 25°C | 40 minutes | [1] |

| Optimized Curing Schedule | 2 wt% DMP-30 in an E-51 epoxy/maleic anhydride system | 90°C/2h → 120°C/2h → 130°C/1h | [6] |

Mechanical Properties

The concentration of DMP-30 can also impact the mechanical properties of the cured epoxy. While optimal concentrations can enhance performance, excessive amounts may lead to brittleness or a reduction in some properties.

| DMP-30 Concentration | Effect on Mechanical Properties | Reference |

| 1-2 wt% | Enhancement of high-temperature performance and tensile strength. | [6] |

| 3 wt% | Weakening effect on mechanical properties. | [6] |

Experimental Protocols

Preparation of an Epoxy Resin Formulation

This protocol describes the preparation of a standard epoxy resin formulation using DMP-30 as an accelerator.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

Anhydride-based curing agent (e.g., maleic anhydride, phthalic anhydride)

-

2,4,6-tris((dimethylamino)methyl)phenol (DMP-30)

-

Glass beaker or other suitable mixing vessel

-

Stirring rod or mechanical stirrer

-

Heating mantle or hot plate with temperature control

-

Vacuum oven or desiccator

Procedure:

-

Preheat the DGEBA epoxy resin to a temperature sufficient to reduce its viscosity for easy handling (e.g., 60-80°C).

-

In a separate container, melt the anhydride curing agent if it is a solid at room temperature.

-

Add the desired amount of the anhydride curing agent to the preheated epoxy resin.

-

Mix the components thoroughly until a homogeneous mixture is obtained.

-

Add the desired amount of DMP-30 to the epoxy-anhydride mixture. The concentration of DMP-30 should be calculated based on the total weight of the resin and curing agent.

-

Continue mixing for a few minutes to ensure uniform distribution of the accelerator.

-

Degas the mixture under vacuum to remove any entrapped air bubbles.

-

The formulation is now ready for application or for curing into test specimens.

Determination of Gel Time

This protocol outlines a method for determining the gel time of an epoxy formulation.

Materials:

-

Prepared epoxy resin formulation

-

Test tube or small beaker

-

Wooden applicator stick or glass rod

-

Thermometer or thermocouple

-

Stopwatch

Procedure:

-

Pour a specific volume (e.g., 10-20 mL) of the freshly prepared epoxy formulation into a test tube or small beaker.

-

Place a thermometer or thermocouple into the mixture to monitor the temperature.

-

Start the stopwatch as soon as the DMP-30 is added to the formulation.

-

Periodically probe the mixture with a wooden applicator stick or glass rod.

-

The gel time is the point at which the mixture becomes viscous and stringy, and no longer flows freely. Record the time and the peak exothermic temperature.

Curing of Test Specimens for Mechanical Testing

This protocol describes the procedure for curing epoxy resin specimens for mechanical property evaluation.

Materials:

-

Prepared epoxy resin formulation

-

Molds for the desired test specimens (e.g., dog-bone shape for tensile testing, rectangular for flexural testing)

-

Mold release agent

-

Programmable oven

Procedure:

-

Apply a thin, uniform layer of mold release agent to the inner surfaces of the molds.

-

Carefully pour the degassed epoxy formulation into the prepared molds, avoiding the introduction of air bubbles.

-

Place the filled molds in a programmable oven.

-

Execute the desired curing schedule. For example, a multi-stage cure such as 90°C for 2 hours, followed by 120°C for 2 hours, and finally 130°C for 1 hour.[6]

-

After the curing cycle is complete, turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock.

-

Once cooled, carefully demold the cured specimens.

-

Post-cure the specimens at an elevated temperature if required by the specific application or standard test method.

Diagrams

Curing Mechanism of Epoxy Resin with Anhydride and DMP-30

Caption: Catalytic curing mechanism of epoxy resin with an anhydride hardener accelerated by DMP-30.

Experimental Workflow for Epoxy Formulation and Testing

Caption: General workflow for the preparation and testing of DMP-30 cured epoxy formulations.

Safety Precautions

DMP-30 is a corrosive substance and should be handled with care.[2] Always refer to the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Disclaimer

The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to determine the suitability of DMP-30 for their specific application and to establish appropriate safety and handling procedures. The experimental protocols provided are general and may require optimization for specific epoxy systems and desired properties.

References

Application Notes and Protocols: Synthesis of 2,4,6-tris((dimethylamino)methyl)phenol via Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol, a versatile compound widely utilized as a catalyst and curing agent in epoxy resins and polyurethane systems.[1][2] Its synthesis is primarily achieved through the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and dimethylamine.[3] This guide outlines the reaction mechanism, detailed experimental procedures, and key reaction parameters, and summarizes quantitative data from various synthetic approaches. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development in the effective preparation and application of this compound.

Introduction

2,4,6-tris((dimethylamino)methyl)phenol, also known as DMP-30, is an aromatic organic compound with the chemical formula C₁₅H₂₇N₃O.[1][4] The molecule features a phenol ring substituted with three dimethylaminomethyl groups at the ortho and para positions.[2] This unique structure, combining a phenolic hydroxyl group with tertiary amine functionalities, imparts Lewis base catalytic activity, making it a highly effective catalyst and accelerator in various chemical processes.[3]

Key Applications:

-

Epoxy Resins: It serves as a catalyst and accelerator for the curing of epoxy resins, used in coatings, adhesives, sealants, and composites.[1][4]

-

Polyurethane Chemistry: The compound can be integrated into polyurethane systems to modify and enhance their properties.[1][4]

-

Functional Material Synthesis: It is used as a precursor in the synthesis of specialized materials such as anion exchange membranes (AEMs) for fuel cells and water-soluble metal phthalocyanines.[4]

-

Metal Complexation: Its high functionality allows for the formation of complexes with transition metals, which have various industrial applications.[4]

The Mannich Reaction: Synthesis of 2,4,6-tris((dimethylamino)methyl)phenol

The primary synthetic route to 2,4,6-tris((dimethylamino)methyl)phenol is the Mannich condensation reaction.[3] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho and para positions of phenol. The reactants are phenol, formaldehyde (or its polymer, paraformaldehyde), and dimethylamine.[3][4] The reaction proceeds via the formation of an iminium ion from formaldehyde and dimethylamine, which then acts as the electrophile in the electrophilic aromatic substitution of the phenol ring.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol.

Experimental Protocols

Several variations of the Mannich reaction for the synthesis of 2,4,6-tris((dimethylamino)methyl)phenol have been reported. The choice of formaldehyde source (aqueous solution vs. paraformaldehyde) and the reaction conditions can be optimized to improve yield and reduce waste.

Protocol 1: Using Aqueous Formaldehyde

This traditional method involves the reaction of phenol with aqueous solutions of formaldehyde and dimethylamine.

Materials:

-

Phenol

-

Aqueous Dimethylamine (e.g., 25-40% solution)

-

Aqueous Formaldehyde (e.g., 35-40% solution)

-

Sodium Chloride

-

Sodium Sulfate (anhydrous)

-

Organic Solvent (e.g., for extraction)

Procedure:

-

To a stirred mixture of phenol and aqueous dimethylamine, add aqueous formaldehyde dropwise over a period of 15 minutes, maintaining the temperature at 10-15°C.

-

After the addition is complete, stir the mixture at 25°C for 1 hour.

-

Heat the mixture to 100°C and maintain for 2 hours.[5]

-

To the hot solution, add sodium chloride to facilitate the separation of the organic layer.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product.[5]

-

The crude product can be purified by vacuum distillation.

Protocol 2: Using Paraformaldehyde

This method is often preferred in industrial settings as it reduces the amount of water in the reaction mixture, simplifying purification and reducing wastewater.[3][6]

Materials:

-

Phenol

-

Aqueous Dimethylamine solution

-

Paraformaldehyde

-

Reaction vessel (e.g., four-neck flask with stirrer, reflux condenser, and thermometer)

Procedure:

-

In a suitable reaction vessel, combine phenol and the dimethylamine aqueous solution. Stir at room temperature for 15-30 minutes to ensure thorough mixing.[6]

-